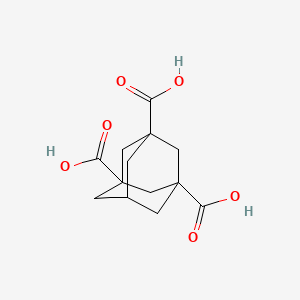
Adamantane-1,3,5-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-1,3,5-tricarboxylic acid is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable stability. This compound features three carboxylic acid groups attached to the adamantane framework, making it a versatile molecule in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
Adamantane-1,3,5-tricarboxylic acid (ADTA) is a tricarboxylic acid derivative of adamantane, a hydrocarbon with a diamond-like structure
Mode of Action
It is often used in the design and synthesis of new drug delivery systems and surface recognition studies . The tetrahedral symmetry of ADTA provides applications as a hydrogen-bonded organic framework linker and as a dendrimer core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3,5-tricarboxylic acid typically involves the functionalization of adamantane through carboxylation reactions. One common method includes the oxidation of adamantane derivatives followed by carboxylation using strong oxidizing agents and carboxylating reagents .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may involve the use of palladium-based catalysts and other transition metals to facilitate the carboxylation reactions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Adamantane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Adamantane-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Incorporated into drug delivery systems due to its stability and ability to enhance the pharmacokinetic properties of drugs.
Medicine: Utilized in the design of antiviral and anticancer agents.
Comparación Con Compuestos Similares
1,3,5,7-Adamantanetetracarboxylic acid: Contains four carboxylic acid groups and is used in similar applications, such as hydrogen-bonded organic frameworks.
Adamantane-1,3,5-triol: Features three hydroxyl groups and is used in the synthesis of advanced materials.
Uniqueness: Adamantane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the design of drug delivery systems and advanced materials .
Propiedades
IUPAC Name |
adamantane-1,3,5-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-8(15)11-1-7-2-12(4-11,9(16)17)6-13(3-7,5-11)10(18)19/h7H,1-6H2,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSDAEDEJRBTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213274-89-6 |
Source


|
| Record name | Adamantane-1,3,5-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2903921.png)
![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2903922.png)
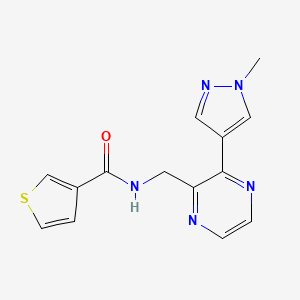
![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2903927.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2903929.png)
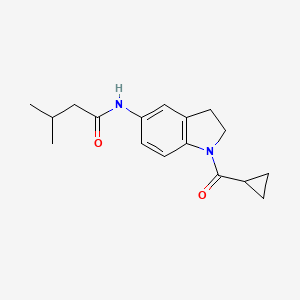
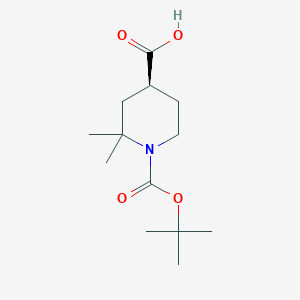
![(E)-4-(Dimethylamino)-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2903934.png)
![2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2903935.png)
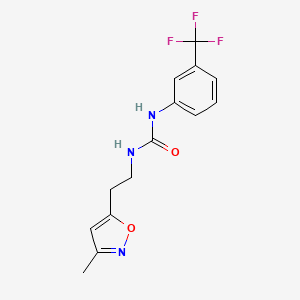
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2903937.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2903938.png)
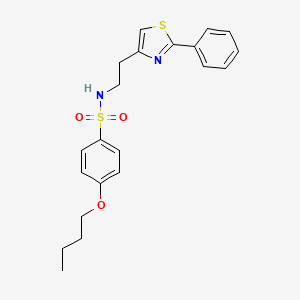
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903942.png)
